molecular formula C14H13N3S B14914248 N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B14914248
M. Wt: 255.34 g/mol
InChI Key: ZNEUJFOYYQFADJ-UHFFFAOYSA-N
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Description

N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound known for its diverse biological activities. This compound is part of the thienopyrimidine family, which is recognized for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effective and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: Kinases and phosphodiesterases are primary targets.

    Pathways Involved: Inhibition of kinase activity can lead to the disruption of cell signaling pathways, which is crucial in cancer treatment.

Comparison with Similar Compounds

Uniqueness: N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the N-ethyl group can significantly influence its pharmacokinetic properties and interaction with molecular targets .

Properties

Molecular Formula

C14H13N3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-ethyl-5-phenylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H13N3S/c1-2-15-13-12-11(10-6-4-3-5-7-10)8-18-14(12)17-9-16-13/h3-9H,2H2,1H3,(H,15,16,17)

InChI Key

ZNEUJFOYYQFADJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C(=CSC2=NC=N1)C3=CC=CC=C3

Origin of Product

United States

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